molecular formula C22H20N2O5 B12523950 methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B12523950
M. Wt: 392.4 g/mol
InChI Key: BXGZXFNSZXHQOA-UHFFFAOYSA-N
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Description

Methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that features a trimethoxyphenyl group and a pyridoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate indole derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin polymerase, leading to the disruption of microtubule dynamics and cell division . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C22H20N2O5/c1-26-17-9-12(10-18(27-2)21(17)28-3)19-20-14(11-16(24-19)22(25)29-4)13-7-5-6-8-15(13)23-20/h5-11,23H,1-4H3

InChI Key

BXGZXFNSZXHQOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

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